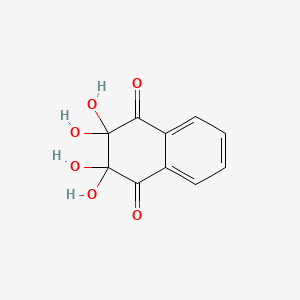

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione

描述

属性

IUPAC Name |

2,2,3,3-tetrahydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c11-7-5-3-1-2-4-6(5)8(12)10(15,16)9(7,13)14/h1-4,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHBUPIYFIPPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C(C2=O)(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358532 | |

| Record name | 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100343-43-9 | |

| Record name | 2,2,3,3-Tetrahydroxynaphthalene-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAHYDROXYNAPHTHALENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F111AM7G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Mechanistic Insight

The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbons at positions 2 and 3. The dihydroxylation stabilizes the structure through hydrogen bonding, forming a bicyclic system with two ketone groups remaining.

Synthetic Routes from Naphthalene Derivatives

While direct hydration is the simplest approach, alternative pathways involve multi-step syntheses starting from naphthalene precursors.

Pathway 1: Oxidation and Hydrogenation

-

Oxidation : Naphthalene derivatives (e.g., tetralin) can be oxidized to form polycyclic quinones.

-

Hydration : Subsequent hydration of the oxidized product yields the target compound.

Example

Pathway 2: Darzens Tetralin Synthesis

This method, though primarily for tetralin derivatives, may offer a framework for synthesizing intermediates:

-

Intramolecular Electrophilic Substitution : Derivatives like 1-aryl-pent-4-ene undergo cyclization in the presence of H₂SO₄ to form tetralin-like structures.

-

Oxidation and Hydration : Subsequent oxidation and hydration steps could yield the target compound.

Industrial and Laboratory-Scale Methods

Industrial Synthesis

Large-scale production likely mirrors the hydration process, with optimizations for yield and purity:

| Parameter | Conditions |

|---|---|

| Solvent | Aqueous solutions or polar aprotic solvents |

| Temperature | 50–100°C |

| Catalyst | Acidic/basic conditions |

| Purification | Crystallization or chromatography |

Laboratory Synthesis

-

Reactants : Naphthalene-1,2,3,4-tetrone and water.

-

Procedure : Stir the tetrone in aqueous medium under reflux, followed by cooling and filtration.

Challenges and Optimizations

Regioselectivity

Hydration at positions 2 and 3 is critical. Competing hydration at positions 1 and 4 can lead to undesired byproducts (e.g., naphthalene-1,2,3,4-tetraone hydrate).

Stability

The compound is sensitive to dehydration under high temperatures or anhydrous conditions, reverting to naphthalene-1,2,3,4-tetrone.

Analytical Characterization

Post-synthesis characterization confirms the structure:

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Hydration | Simple, cost-effective | Moderate yield; regioselectivity risks |

| Oxidation-Hydration | Flexibility in starting materials | Multi-step; catalyst dependency |

| Darzens Synthesis | High regiocontrol in intermediates | Complex for hydrate formation |

化学反应分析

Types of Reactions

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalene-1,2,3,4-tetrone.

Reduction: Reduction reactions can convert it back to its dihydroxy form.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

Oxidation: Naphthalene-1,2,3,4-tetrone.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₈O₄

- Molecular Weight : 192.17 g/mol

- CAS Number : 21545-31-3

The compound features a naphthalene backbone with hydroxyl groups at the 2 and 3 positions, which enhances its reactivity and biological activity.

Pharmacological Applications

- Antiviral Activity :

- Antibacterial and Antifungal Properties :

- Topoisomerase Inhibition :

- Antipsoriatic Effects :

- Anti-inflammatory Activities :

Material Science Applications

- Dyes and Pigments :

- Synthesis of New Compounds :

Case Study 1: Antiviral Formulation

A study evaluated the effectiveness of a nasal ointment containing this compound against rhinovirus infections. Results indicated a significant reduction in viral load in treated subjects compared to controls.

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values below 10 µg/mL), showcasing its potential as an antibacterial agent.

Case Study 3: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects revealed that derivatives of this compound could inhibit pro-inflammatory cytokines in macrophages by blocking specific signaling pathways associated with inflammation.

作用机制

The mechanism of action of 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with viral particles, potentially inhibiting their replication. The molecular targets and pathways are not fully elucidated, but it is believed that the compound interferes with viral enzymes or structural proteins, thereby preventing the virus from infecting host cells .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of naphthalene-1,4-dione derivatives allows for comparative analysis across substituent positions, biological activity, and synthetic approaches. Below is a detailed comparison:

Structural and Functional Comparisons

Key Observations:

- Substituent Effects on Binding Affinity : Methoxy groups (e.g., 1,4,5,8-tetramethoxynaphthalene) confer higher binding affinity (-20.890 kcal/mol) compared to dihydroxy derivatives (-18.127 kcal/mol), likely due to enhanced hydrophobic interactions .

- Synthetic Flexibility: Derivatives like 2-methoxynaphthalene-1,4-dione are synthesized via nucleophilic substitution using lawsone (2-hydroxy-1,4-naphthoquinone) and alkyl halides in DMF , while enzymatic reductions (e.g., GDH/NADP-Na systems) are employed for hydroxylated analogs .

Physical and Chemical Property Comparisons

| Property | 2,2,3,3-Tetrahydroxy Derivative | 5,8-Dihydroxy Derivative | 1,4,5,8-Tetramethoxy Derivative |

|---|---|---|---|

| Polarity | High (tetrahydroxy) | Moderate (dihydroxy) | Low (methoxy) |

| Solubility | High in polar solvents | Moderate | Low (lipophilic) |

| Redox Activity | Likely high (quinone core) | Moderate | Low |

生物活性

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione (also known as 2,2,3,3-tetrahydroxynaphthalene-1,4-dione) is a chemical compound with the molecular formula C10H8O6. It is derived from naphthalene-1,2,3,4-tetrone through the addition of water to the keto groups at positions 2 and 3. This compound has garnered attention due to its diverse biological activities, including antiviral and antibacterial properties.

- Molecular Formula : C10H8O6

- IUPAC Name : 2,2,3,3-tetrahydroxynaphthalene-1,4-dione

- CAS Number : 100343-43-9

Antiviral Properties

This compound has been studied for its potential as an antiviral agent . Its application in nasal ointments emphasizes its effectiveness against viral infections. The mechanism of action is primarily attributed to its role as a topoisomerase inhibitor , which disrupts viral replication processes .

Antibacterial Activity

The compound exhibits notable antibacterial activity , making it a candidate for treating bacterial infections. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated significant cytotoxic effects against squamous cancer cell lines (SCC-9 and SCC-25) with IC50 values around 6.15 µM and 8.00 µM respectively .

- Its effectiveness was also noted in comparison to other naphthoquinone derivatives which showed varying degrees of antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Disruption of DNA replication in viruses.

- Oxidative Stress Induction : The compound may induce oxidative stress in bacterial cells leading to cell death.

- Substitution Reactions : The hydroxyl groups allow for various chemical reactions that can enhance its biological efficacy .

Study on Antiviral Efficacy

A study evaluated the efficacy of this compound in inhibiting viral replication in cell cultures. The results indicated a significant reduction in viral load when treated with this compound compared to controls.

Study on Antibacterial Activity

In another study focusing on its antibacterial properties:

- Various derivatives were synthesized and tested against standard bacterial strains.

- The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral & Antibacterial | 6.15 (SCC-25) | Topoisomerase Inhibition |

| Naphthalene-1,2,3,4-tetrone | Moderate Antiviral | N/A | Oxidative Stress |

| 5-hydroxy-naphthoquinone | Antibacterial | >100 | Unknown |

常见问题

Q. What are the common synthesis methods for 2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a precursor. For example:

- Amine derivatives : React with primary or secondary amines (e.g., 4-methylpentan-2-amine) in polar solvents like ethanol under reflux, yielding products with ~70–90% efficiency .

- Thiol derivatives : Use aryl thiols (e.g., 4-fluorobenzenethiol) in the presence of a base (e.g., K₂CO₃) to achieve substitution at positions 2 and 3 .

- Surfactant-mediated reactions : Sodium lauryl sulfate (SLS) in toluene can enhance reaction selectivity and yield for mono- or di-substituted products . Key Tools : Monitor reaction progress via TLC and characterize products using melting points, IR, and NMR.

Q. How can researchers confirm the structural integrity of synthesized derivatives using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic peaks (e.g., C=O stretch at ~1670 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Assign aromatic proton environments (e.g., singlet for isolated protons at δ 7.8–8.2 ppm) and substituent-related shifts (e.g., -NH at δ 5–6 ppm).

- ¹³C NMR : Confirm carbonyl carbons (δ ~180–190 ppm) and aromatic backbone carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives, as demonstrated for related naphthalene-dione structures .

Advanced Research Questions

Q. What factors influence the selectivity in substitution reactions of 2,3-dichloro-1,4-naphthoquinone derivatives, and how can these be optimized?

Methodological Answer: Selectivity depends on:

- Reaction Media : Surfactants like SLS in toluene stabilize intermediates, favoring mono-substitution over di-substitution due to steric effects .

- Catalytic Systems : Palladium complexes (e.g., [cinnamylPdCl]₂) improve coupling efficiency with anilines, though electronic effects of substituents (e.g., electron-withdrawing groups) may alter reaction pathways .

- Temperature and Solvent Polarity : Lower temperatures in non-polar solvents reduce side reactions, while polar solvents (e.g., DMF) may accelerate di-substitution. Optimization Strategy : Use a factorial design to test variables (e.g., catalyst loading, solvent polarity) and analyze interactions via ANOVA .

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives?

Methodological Answer:

- Variables : Select factors such as temperature (60–100°C), solvent (ethanol vs. toluene), and catalyst concentration (5–10 mol%).

- Design Matrix : Implement a 2³ factorial design to test all combinations, with yield or selectivity as the response variable .

- Analysis : Use software (e.g., Minitab) to identify significant interactions (e.g., solvent-temperature synergy) and predict optimal conditions. Example : A study on 2-chloro-3-((4-fluorophenyl)thio)naphthalene-1,4-dione achieved 79.1% yield by optimizing solvent (toluene) and catalyst loading .

Q. How should researchers address discrepancies in reaction yields or product selectivity under varying conditions?

Methodological Answer:

- Contradiction Analysis :

- Reproducibility Checks : Verify consistency across replicates.

- Byproduct Identification : Use LC-MS or GC-MS to detect minor products (e.g., di-substituted vs. mono-substituted derivatives) .

- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify energy barriers for competing routes .

- Case Study : Samant et al. observed unexpected mono-selectivity in surfactant-mediated reactions despite activating groups; this was attributed to micelle-induced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。